molecular formula C8H5ClN2O B3146708 2(1H)-Quinazolinone, 8-chloro- CAS No. 60610-15-3

2(1H)-Quinazolinone, 8-chloro-

Cat. No.: B3146708
CAS No.: 60610-15-3
M. Wt: 180.59 g/mol
InChI Key: MSANDOGHHPTVFK-UHFFFAOYSA-N
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Description

2(1H)-Quinazolinone, 8-chloro- is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinazolinone, 8-chloro- typically involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. One common method includes the reaction of 2-amino-5-chlorobenzamide with formic acid under reflux conditions. This reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone ring.

Industrial Production Methods: Industrial production of 2(1H)-Quinazolinone, 8-chloro- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free conditions and the use of catalysts such as Lewis acids can also be employed to improve efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2(1H)-Quinazolinone, 8-chloro- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 8th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The quinazolinone ring can undergo oxidation to form quinazoline-2,4-dione derivatives or reduction to form dihydroquinazolinone derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

  • Substituted quinazolinones
  • Quinazoline-2,4-dione derivatives
  • Dihydroquinazolinone derivatives
  • Schiff bases and other condensation products

Scientific Research Applications

2(1H)-Quinazolinone, 8-chloro- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinazolinone, 8-chloro- involves its interaction with various molecular targets, including enzymes and receptors. The chlorine atom at the 8th position enhances its binding affinity and specificity. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

2(1H)-Quinazolinone, 8-chloro- can be compared with other quinazolinone derivatives such as:

  • 2(1H)-Quinazolinone, 6-chloro-
  • 2(1H)-Quinazolinone, 7-chloro-
  • 2(1H)-Quinazolinone, 8-bromo-

Uniqueness: The presence of the chlorine atom at the 8th position in 2(1H)-Quinazolinone, 8-chloro- imparts unique reactivity and binding properties compared to its analogs. This positional isomerism can lead to differences in pharmacological activity, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

8-chloro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-4-10-8(12)11-7(5)6/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSANDOGHHPTVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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